molecular formula C8H11ClN2O2 B596562 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride CAS No. 131020-57-0

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride

Katalognummer B596562
CAS-Nummer: 131020-57-0
Molekulargewicht: 202.638
InChI-Schlüssel: HCLOFQMHYZETCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 . It has a molecular weight of 202.64 . It is a solid substance and is stored at room temperature in an inert atmosphere .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at room temperature in an inert atmosphere . Its molecular weight is 202.64 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Metal-Organic Frameworks

Research has demonstrated the utility of benzimidazole derivatives in synthesizing metal-organic frameworks (MOFs) that exhibit high chemical stability and CO2 uptake capacity. For instance, the use of mixed ligands, including benzimidazole carboxylic acids, has led to the development of zeolite-like MOFs with diverse structures (Tang, Wu, Wang, & Zhang, 2017).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized for their antimicrobial activity. The synthesis of new 1H-benzimidazole-2-carboxamido derivatives and their evaluation against bacterial and fungal strains reveal the potential of these compounds in developing new antimicrobial agents (Özden, Usta, Altanlar, & Göker, 2011).

Antihypertensive Activity

Studies on benzimidazole derivatives have also explored their potential in treating hypertension. The synthesis of specific benzimidazole compounds and their evaluation as antihypertensive agents have shown promising results, offering a pathway for the development of new therapeutic agents in this domain (Sharma, Kohli, & Sharma, 2010).

Structural and Luminescence Properties

The structural and luminescence properties of cadmium (II) complexes with benzimidazole carboxylic acids have been studied, highlighting their potential in the development of materials with specific luminescent properties. Such research points towards applications in sensors and optoelectronic devices (Wu, Ren, Yin, Sun, Zeng, & Kurmoo, 2014).

Quantum-chemical Insights

Quantum-chemical analysis of tetrahalogeno-1H-benzimidazoles has provided insights into the structure-reactivity relationships of these compounds, facilitating their use as kinase inhibitors. This research underscores the importance of understanding molecular interactions and reactivity for the design of biologically active compounds (Latosinska, Latosinska, Maurin, Orzeszko, & Kazimierczuk, 2014).

Safety And Hazards

The safety information available indicates that this compound is a potential hazard. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLOFQMHYZETCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692839
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride

CAS RN

131020-57-0
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 24 g portion of the above mentioned (-)-5-(2,3-dihydroindol-1-yl)carbonyl-4,5,6,7-tetrahydrobenzimidazole was dissolved in 120 ml of 6N hydrochloric acid and heated under reflux for 3 hours. The reaction solution was evaporated to dryness under reduced pressure to obtain a residue which was then dissolved in water, made alkaline with an aqueous sodium hydroxide solution, and washed with ethyl ether. Subsequent acidification of the aqueous layer with hydrochloric acid and concentration under reduced pressure yielded a white powder of (+)-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid hydrochloride containing NaCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 0.3 g portion of this ethyl (+)-4.5,6,7-tetrahydrobenzimidazole-5-carboxylate was dissolved in 2 ml of 6N hydrochloric acid and refluxed for 1.5 hours, and then evaporated to dryness under reduced pressure to obtain 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid hydrochloride with the optical rotation indicated below. mp: 245°-248° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.